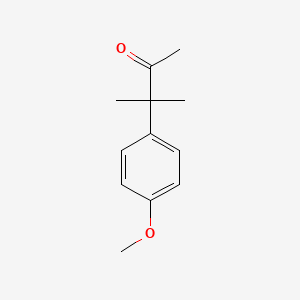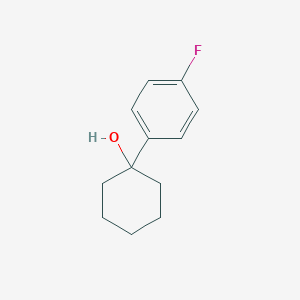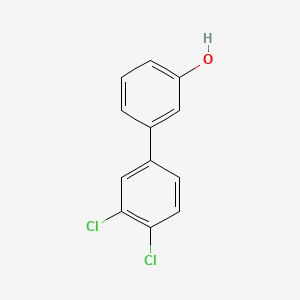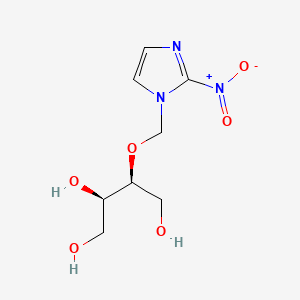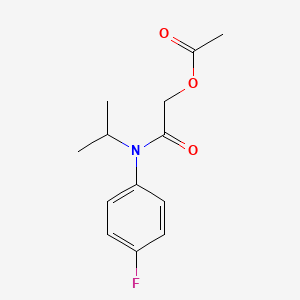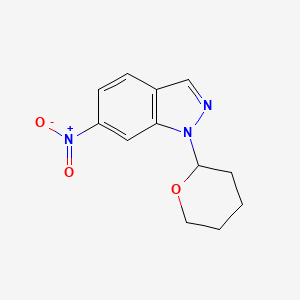![molecular formula C11H11BrO B3048012 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 152356-67-7](/img/structure/B3048012.png)
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Übersicht
Beschreibung
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one, also known as BDAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses a unique chemical structure that makes it a promising candidate for drug development, chemical synthesis, and other scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A novel compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene, was synthesized through bromination using N-Bromosuccinimide (NBS) and characterized by various spectroscopic techniques. Its structure was further confirmed by single crystal X-ray diffraction, revealing associations through halogen bonds and hydrogen bonds in the solid state. Theoretical optimizations using density functional theory (DFT) showed good agreement with experimental data, highlighting the molecule's electronic properties (Edder et al., 2019).
Bridged Benzodiazepines Synthesis
Brominated derivatives of 4,6-dimethyl-5,2,8-ethanylylidene-5H-1,9-benzodiazacycloundecine were generated, leading to the synthesis of dihydro and tetrahydro derivatives of bridged 14π annulenes upon reaction with amines and hydrazine derivatives. This work provides insight into the potential applications of such compounds in creating complex molecular structures (Mellor & Pathirana, 1984).
Polycyclic Compound Synthesis
Research focused on the synthesis of a polycyclic compound based on 1,6-methano[10]annulene, involving the preparation of 3-bromomethyl-4-bromo-1,6-methano[10]annulene and subsequent reactions leading to complex molecular structures. The study demonstrates the versatility of such compounds in constructing intricate chemical architectures (Sheng-li, 2010).
Synthetic Methodology Development
An efficient synthetic approach was developed for the preparation of 2,5-disubstituted 1,6-methano[10]annulenes from 1,6-diacetylcyclohepta-1,3,5-triene, highlighting the potential of such methodologies in facilitating the synthesis of complex organic compounds. This research provides a foundation for further exploration of synthetic routes in organic chemistry (Kuroda et al., 2000).
Eigenschaften
IUPAC Name |
3-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWJNKZLVKSXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602334 | |
| Record name | 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152356-67-7 | |
| Record name | 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

